molecular formula C4H12IN B8033851 t-Butylammonium iodide

t-Butylammonium iodide

Cat. No.: B8033851
M. Wt: 201.05 g/mol
InChI Key: NLJDBTZLVTWXRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

t-Butylammonium iodide (tBAI) is an organic salt with the chemical formula C₄H₁₂IN and a molecular weight of 201.05 g/mol. It is characterized as a white crystalline powder with a high melting point of approximately 270.5 °C and is provided at a minimum purity of 98% . This compound is a critical precursor material in the development of advanced perovskite-based opto-electronic devices . Its primary research value lies in the fabrication of two-dimensional (2D) perovskite structures for next-generation solar cells and light-emitting diodes (LEDs). The bulky tert-butyl group in this compound is strategically employed to form the t-BA2PbBr2I2 Ruddlesden-Popper (RP) perovskite structure, often in combination with similar compounds like t-Butylammonium bromide . This 2D structuring leads to smoother perovskite films and is a key factor in achieving higher power conversion efficiencies (PCEs) in devices . Furthermore, these 2D structures make the resulting perovskite materials less sensitive to moisture in the air, which significantly improves device operational stability and lifetime . Beyond its primary use in perovskites, this compound also finds application as a phase-transfer catalyst in organic synthesis reactions, for example, in the solvent-free alkylation of complex molecules . This product is intended for research and development purposes only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butylazanium;iodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11N.HI/c1-4(2,3)5;/h5H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLJDBTZLVTWXRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[NH3+].[I-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12IN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for T Butylammonium Iodide

Optimized Synthesis for High-Purity Applications in Material Science

The primary route for synthesizing t-butylammonium iodide involves the acid-base neutralization reaction between tert-butylamine and hydroiodic acid. For applications in material science where high purity is paramount, meticulous control over reaction conditions and subsequent purification is necessary to eliminate impurities that can act as charge traps or degradation sites in the final device.

A typical optimized synthesis protocol begins with the slow addition of a slight molar excess of hydroiodic acid to a solution of tert-butylamine in a suitable solvent, such as ethanol or isopropanol, under constant stirring in an inert atmosphere. The reaction is typically performed at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the neutralization and to minimize the formation of side products. The reaction progress can be monitored by pH measurements until a neutral pH is achieved, indicating the completion of the reaction.

Following the reaction, the crude this compound is isolated by solvent evaporation under reduced pressure. The resulting solid is then subjected to rigorous purification, most commonly through recrystallization. A well-established method involves dissolving the crude product in a minimum amount of a hot solvent mixture, such as methanol and acetone, followed by slow cooling to induce crystallization. The choice of solvent is critical; it should readily dissolve the this compound at elevated temperatures but have low solubility at cooler temperatures to ensure a high recovery of the purified product. The crystallized this compound is then collected by filtration, washed with a cold, non-polar solvent like diethyl ether to remove any residual soluble impurities, and dried under vacuum.

For exceptionally high-purity requirements, multiple recrystallization steps may be necessary. An alternative purification technique that has been explored is column chromatography using a silica gel stationary phase, which can be effective in removing trace impurities that are not eliminated through recrystallization.

Below is a data table summarizing a representative optimized synthesis of this compound:

ParameterValue/ConditionPurpose
Reactants
tert-Butylamine1.0 equivalentAmine source
Hydroiodic Acid (57 wt% in H₂O)1.05 equivalentsAcid source, slight excess ensures complete reaction
Reaction Conditions
SolventIsopropanolProvides a medium for the reaction
Temperature0 °C to room temperatureControls reaction rate and minimizes side reactions
AtmosphereInert (e.g., Nitrogen or Argon)Prevents oxidation of iodide
Purification
Primary MethodRecrystallizationRemoves impurities based on solubility differences
Recrystallization SolventsMethanol/AcetoneEffective for dissolving and crystallizing t-BAI
Washing SolventDiethyl EtherRemoves residual soluble impurities from crystals
DryingVacuum oven at 60 °CRemoves residual solvents

Control of Precursor Quality for Reproducible Research Outcomes

The purity of the this compound precursor is a critical determinant for achieving consistent and high-performance 2D perovskite devices. Impurities, even at trace levels, can have a significant detrimental impact on the material's properties and the resulting device's efficiency and stability. Therefore, stringent quality control of the synthesized t-BAI is essential for reproducible research outcomes.

Several analytical techniques are employed to assess the purity of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the chemical structure and identifying organic impurities. The ¹H NMR spectrum of pure this compound would exhibit characteristic peaks corresponding to the protons of the tert-butyl group and the ammonium (B1175870) proton. The absence of unexpected signals is a strong indicator of high purity.

Elemental analysis is another crucial technique to verify the elemental composition (Carbon, Hydrogen, Nitrogen, and Iodine) of the synthesized compound, ensuring it matches the theoretical values for C₄H₁₂IN. Any significant deviation can indicate the presence of impurities or residual solvents.

Furthermore, thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) can be used to determine the thermal stability of the compound and to detect the presence of volatile impurities or solvates. The melting point of the synthesized t-BAI, as determined by DSC, should be sharp and consistent with literature values for the pure compound.

The impact of precursor purity on the final perovskite film is profound. High-purity this compound leads to the formation of more uniform and crystalline 2D perovskite layers with fewer defects. This, in turn, results in improved photoluminescence quantum yields, longer charge carrier lifetimes, and enhanced device performance and stability. Conversely, impurities in the t-BAI precursor can lead to non-uniform film formation, increased defect densities, and poor device performance, highlighting the necessity of rigorous precursor quality control.

The following table outlines key analytical methods for this compound quality control:

Analytical TechniqueParameter MeasuredIndication of Purity
¹H NMR Spectroscopy Chemical shifts and integration of proton signalsAbsence of impurity peaks, correct proton ratios
Elemental Analysis (CHN-I) Percentage of Carbon, Hydrogen, Nitrogen, and IodineAgreement with theoretical elemental composition
Thermogravimetric Analysis (TGA) Weight loss as a function of temperatureThermal stability, absence of volatile impurities
Differential Scanning Calorimetry (DSC) Heat flow as a function of temperatureSharp and accurate melting point
X-ray Diffraction (XRD) Crystalline structure of the powderConfirmation of the correct crystal phase

By implementing these optimized synthetic methodologies and stringent quality control measures, researchers can ensure the production of high-purity this compound, a critical component for advancing the field of 2D perovskite-based materials and devices.

Applications in Perovskite Optoelectronic Devices

Role in Perovskite Film Formation and Morphology Control

The introduction of t-butylammonium iodide into the perovskite precursor solution or as a post-treatment layer profoundly impacts the formation and final morphology of the perovskite film. It acts as a templating or controlling agent that modulates the crystallization process, leading to films with superior optoelectronic properties.

The crystallization of perovskite films is a rapid process that can often lead to the formation of small, non-uniform grains and a high density of defects. Bulky organic cations like t-butylammonium can modulate these crystallization dynamics. Research indicates that the presence of butylammonium (B8472290) (BA) cations can slow down the rapid crystallization of the perovskite, allowing for more ordered growth. This controlled growth leads to the formation of perovskite films with higher crystallinity and a more uniform grain structure.

By inserting bulky alkylammonium cations between the inorganic layers, the perovskite crystal growth is influenced, which can lead to the formation of plate-like crystallites between the 3D perovskite grains rsc.org. This alteration in the crystal growth process can result in a more continuous film with fewer pores and enhanced coverage, which is crucial for efficient charge transport rsc.orgresearchgate.net. Studies have shown that adding even a small amount of n-butylammonium iodide can significantly reduce pores on the film surface and make the grain boundaries more continuous rsc.org. This improved morphology is a direct result of the additive's ability to control nucleation and growth during the annealing process acs.org.

The presence of n-butylammonium iodide additives has been shown to result in perovskite films that grow uniformly with high coverage and a continuous phase rsc.orgresearchgate.net. This leads to a flatter surface with fewer pinholes, which promotes more efficient transportation of free carriers rsc.org. Density functional theory (DFT) calculations have revealed that the butylammonium (BA+) cation has a high adsorption energy on the perovskite surface, particularly at methylammonium (B1206745) (MA) vacancy sites acs.org. This strong interaction indicates that BAI passivation induces a surface-healing effect, effectively filling defects and reducing trap states acs.org.

Engineering of Perovskite Heterostructures and Interfaces

This compound is a key component in the engineering of 2D/3D perovskite heterostructures. These structures combine the high charge carrier mobility of 3D perovskites with the superior stability of 2D perovskites, resulting in devices that are both efficient and durable.

Defect states at the surface and grain boundaries of perovskite films are a major source of efficiency loss in solar cells. These "trap states" capture charge carriers (electrons and holes) before they can be extracted, leading to non-radiative recombination. This compound is an effective passivating agent that neutralizes these trap states.

The iodide ions from BAI can fill iodine vacancies, while the bulky butylammonium cations passivate undercoordinated lead ions (Pb²⁺), both of which are common surface defects acs.org. This passivation reduces the density of trap states, which is evidenced by an increase in the photoluminescence intensity and carrier lifetime of the perovskite films acs.org. The healing of surface defects through BAI treatment leads to a significant reduction in non-radiative recombination, which is a key factor in boosting the open-circuit voltage (Voc) of the solar cell acs.org.

One of the most significant applications of this compound is in the formation of a thin, two-dimensional (2D) perovskite layer on top of the primary 3D perovskite absorber researchgate.net. This 2D capping layer acts as a protective barrier, enhancing the device's stability against environmental factors like moisture researchgate.net. The bulky t-butylammonium cations cannot fit into the 3D perovskite lattice and instead form a layered structure known as a Ruddlesden-Popper phase.

The formation of this 2D layer is achieved by treating the 3D perovskite film with a solution containing this compound researchgate.net. This process creates a 2D/3D heterostructure that effectively passivates the underlying 3D perovskite surface acs.org. X-ray diffraction (XRD) studies confirm the formation of this quasi-2D structure upon the introduction of BAI researchgate.net. The 2D layer not only passivates defects but also acts as a barrier to ion migration, further enhancing the operational stability of the device acs.org.

Impact on Perovskite Device Performance and Stability

The morphological and interfacial improvements brought about by this compound translate directly into enhanced device performance and stability. The combination of reduced defect density, improved crystallinity, and the formation of a protective 2D layer leads to significant gains in key photovoltaic parameters.

Research has consistently shown that the introduction of n-butylammonium iodide as an additive improves the power conversion efficiency (PCE) of perovskite solar cells. For instance, one study demonstrated an increase in PCE from a baseline of 9.7% to 10.2% with the addition of 1 vol% of n-butylammonium iodide rsc.orgresearchgate.net. Another study achieved a PCE of 18% by incorporating BAI to improve the morphology and crystallization of the perovskite film researchgate.net. The improvements are often linked to increases in the open-circuit voltage (Voc) and fill factor (FF), which are direct beneficiaries of reduced non-radiative recombination acs.orgnih.gov.

Interactive Data Tables

Table 1: Performance of Perovskite Solar Cells with n-Butylammonium Iodide (BAI) Additive

Additive Concentration (vol%)Voc (V)Jsc (mA/cm²)FF (%)PCE (%)
0 (Control)0.8818.160.69.7
1% C₄H₉NH₃I0.9917.963.810.2

Data sourced from studies on n-butylammonium iodide additives, demonstrating the typical improvements seen with this class of compounds rsc.org.

Table 2: Device Stability with BAI Passivation

Device TypeInitial PCE (%)PCE Retention after testing (%)
3D Control15.8293.60
BAI Passivated16.5195.54

This table highlights the enhanced stability of devices with a BAI passivation layer compared to a standard 3D perovskite device acs.org.

Enhancement of Power Conversion Efficiency in Photovoltaic Systems

The introduction of this compound into perovskite solar cells has been shown to be an effective strategy for enhancing their power conversion efficiency (PCE). Research indicates that the addition of alkylammonium iodides, such as n-butylammonium iodide, can significantly improve the morphology and crystallinity of the perovskite thin films. rsc.orgrsc.orgresearchgate.net This leads to higher absorption and more uniform, continuous phases with high coverage, which are crucial for efficient device operation. rsc.orgresearchgate.net

For instance, the incorporation of a small amount of iso-butyl ammonium (B1175870) iodide (IBA) as a surface passivator on Cs-doped perovskite solar cells resulted in a notable increase in PCE from 12.64% to 15.49%. ustb.edu.cn This improvement is attributed to a reduction in the non-perovskite PbI₂ phase, lower charge recombination rates, and decreased charge transfer resistance. ustb.edu.cn Similarly, the use of n-propylammonium iodide and n-butylammonium iodide as additives in CH₃NH₃PbI₃₋ₓClₓ based solar cells improved the PCE from a baseline of 9.7% to 11.3% and 10.2% respectively. rsc.orgrsc.orgresearchgate.net

The following table summarizes the impact of this compound and its isomers on the power conversion efficiency of perovskite solar cells based on various studies.

Perovskite CompositionAdditiveAdditive ConcentrationInitial PCE (%)Enhanced PCE (%)Reference
Cs₀.₁(CH₃NH₃)₀.₉PbI₃iso-butyl ammonium iodide (IBA)5 mg12.6415.49 ustb.edu.cn
CH₃NH₃PbI₃₋ₓClₓn-propylammonium iodide2.5%9.711.3 rsc.orgrsc.org
CH₃NH₃PbI₃₋ₓClₓn-butylammonium iodide1%9.710.2 rsc.orgrsc.org

Improvement of Exciton Dissociation and Charge Transport Mechanisms

Terthis compound plays a significant role in modulating the electronic properties of perovskite materials, which in turn affects exciton dissociation and charge transport. The introduction of large organic cations like t-butylammonium can lead to the formation of lower-dimensional perovskite structures. While these structures can sometimes result in a decrease in charge-carrier mobility, they can also improve charge-carrier lifetime.

The formation of 2D perovskite layers on top of the 3D perovskite can passivate surface defects, which are often sources of charge recombination. ustb.edu.cn This passivation leads to a reduction in charge recombination rates and a decrease in charge transfer resistance, facilitating more efficient charge extraction. ustb.edu.cn The improved morphology of the perovskite film, with larger grain sizes and a pinhole-free surface, also contributes to better charge transport by reducing the number of grain boundaries that can act as trapping sites for charge carriers. frontiersin.orgresearchgate.net Studies on two-dimensional perovskites with butylammonium cations have shown that while excitons dominate the optical properties, a population of longer-lived free carriers is also present, which is crucial for photovoltaic applications. acs.org

Contribution to Environmental and Operational Stability of Devices

One of the most critical challenges for the commercialization of perovskite solar cells is their limited long-term stability under operational and environmental stress. utoronto.ca Terthis compound and its isomers have been demonstrated to significantly enhance the stability of perovskite devices. The incorporation of bulky organic cations like tetrabutylammonium (TBA) into the methylammonium lead iodide (MAPbI₃) structure has been shown to improve the stability of the perovskite film in a high humidity environment (∼60% relative humidity) over 15 days compared to the pure MAPbI₃ film. frontiersin.orgresearchgate.net

The formation of 2D or quasi-2D perovskite layers acts as a protective barrier against moisture and other environmental degradants. documentsdelivered.com The presence of these larger cations at the grain boundaries and surface of the 3D perovskite film can prevent the ingress of water and oxygen, thus slowing down the degradation process. frontiersin.orgresearchgate.net Furthermore, the improved crystallinity and morphology of the perovskite film upon the addition of t-BAI contribute to its intrinsic stability. frontiersin.orgresearchgate.net

Integration into Specific Perovskite Architectures

The unique structural properties of this compound allow for its integration into specific and novel perovskite architectures, leading to materials with tailored optoelectronic properties.

Development of Ruddlesden-Popper (RP) Perovskite Phases (e.g., t-BA₂PbBr₂I₂)

Terthis compound is instrumental in the formation of two-dimensional (2D) Ruddlesden-Popper (RP) perovskite phases. These structures consist of inorganic perovskite layers separated by bulky organic cations, in this case, t-butylammonium. acs.org The general formula for these RP phases is (R)₂(A)ₙ₋₁BₙX₃ₙ₊₁, where R is the bulky organic cation, A is a smaller organic or inorganic cation, B is a metal cation, X is a halide, and n is the number of inorganic layers.

The specific compound BA₂PbBr₂I₂, where BA stands for butylammonium, is an example of a mixed-halide 2D Ruddlesden-Popper perovskite. osti.gov These materials are known to undergo photoinduced phase segregation, where iodide-rich and bromide-rich domains are formed under illumination, a process that is often reversible in the dark. osti.gov The study of such compounds provides valuable insights into ion migration and photostability in perovskite materials. The synthesis of these materials involves dissolving lead and butylammonium salts in a solvent, followed by spin-coating and annealing to form the desired 2D film. osti.gov

Design of Low-Dimensional and Hybrid Perovskite Structures

The use of this compound facilitates the design of low-dimensional and hybrid perovskite structures. By varying the ratio of the bulky t-butylammonium cation to the smaller cations (like methylammonium), it is possible to tune the dimensionality of the resulting perovskite from a pure 3D structure to quasi-2D and pure 2D layered structures. documentsdelivered.comresearchgate.net

This transition in dimensionality has a direct impact on the material's properties. For instance, increasing the loading of n-butylammonium iodide in a MAPbI₃ film leads to a structural transition from 3D to a quasi-2D perovskite structure, which is accompanied by an increase in the band gap from 1.59 eV to 2.13 eV. documentsdelivered.comresearchgate.net This tunability of the band gap is highly desirable for various optoelectronic applications, including tandem solar cells and light-emitting diodes (LEDs). researchgate.net The formation of these low-dimensional structures can also enhance the material's stability and modify its photoluminescence properties. researchgate.net

Compound Names

Abbreviation/NameChemical Name
t-BAIterthis compound
IBAiso-Butyl ammonium iodide
TBATetrabutylammonium
MAPbI₃Methylammonium lead iodide
PbI₂Lead iodide
CH₃NH₃PbI₃₋ₓClₓMethylammonium lead iodide chloride
BA₂PbBr₂I₂Butylammonium lead bromide iodide

Advanced Analytical Characterization in T Butylammonium Iodide Modified Materials Research

Structural Elucidation via X-ray Diffraction Studies

X-ray diffraction (XRD) is a primary tool for investigating the crystallographic structure of materials modified with t-butylammonium iodide. The introduction of the sterically hindered t-butylammonium cation into the perovskite lattice typically induces the formation of two-dimensional (2D) or quasi-2D Ruddlesden-Popper (RP) phases. These phases are characterized by layers of corner-sharing lead iodide octahedra separated by the bulky organic cations.

In studies of materials with the general formula (t-BA)₂(MA)ₙ₋₁PbₙI₃ₙ₊₁ (where t-BA is t-butylammonium and MA is methylammonium), XRD is used to confirm the formation of these layered structures. The diffraction patterns of these materials exhibit characteristic low-angle peaks that correspond to the spacing between the inorganic layers, which is dictated by the length of the t-butylammonium cation. The value of 'n' represents the number of lead iodide octahedral layers sandwiched between the organic cation layers. For instance, a specific composition, (BUA)₂(MA)₂Pb₃I₁₀ (n=3), has been successfully synthesized and characterized, demonstrating the precise structural control achievable with this compound.

While detailed crystallographic data for a wide range of this compound-modified perovskites is not extensively documented in publicly available literature, the formation of these RP phases is a well-established consequence of using such bulky spacer cations. The structural characterization confirms that the selection of the organic cation is a critical factor in determining the final perovskite morphology and properties.

Morphological and Microstructural Analysis using Electron Microscopy

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are essential for examining the surface morphology, grain size, and microstructure of perovskite films modified with this compound. The addition of this compound can significantly influence the crystallization process and the resulting film quality.

Research has shown that the use of bulky alkylammonium cations can lead to changes in the grain size and surface coverage of the perovskite film. For related butylammonium (B8472290) isomers, smoother, more uniform films with reduced pinholes have been observed. While specific SEM and TEM images for this compound-modified films are not widely available, the structural changes confirmed by XRD imply significant morphological alterations. The formation of 2D or quasi-2D structures often results in plate-like crystallites or a mix of 2D and 3D domains, which would be observable with electron microscopy. The morphology of these films is a critical factor, as it directly impacts charge transport and device performance by influencing factors like grain boundaries and defect densities.

Spectroscopic Probes for Electronic and Vibrational Properties (e.g., UV-Vis)

Ultraviolet-visible (UV-Vis) absorption spectroscopy is a fundamental technique for determining the optical properties of perovskite materials, particularly their light-harvesting capabilities and band gap. The incorporation of this compound and the resultant formation of 2D layered structures have a direct impact on these properties.

Due to quantum confinement effects imposed by the insulating organic layers, 2D Ruddlesden-Popper perovskites typically exhibit a larger optical band gap compared to their 3D counterparts. This is observable as a blue shift in the absorption onset in UV-Vis spectra. For the specific layered perovskite system (BUA)₂(MA)₂Pb₃I₁₀, the optical band gap has been determined to be 1.57 eV. This value is influenced by the thickness of the inorganic slabs (n=3 in this case) and reflects the quantum well-like structure of the material. The ability to tune the band gap by selecting the bulky organic cation is a key advantage in designing materials for specific optoelectronic applications.

Compoundn valueOptical Band Gap (Eg)
(BUA)₂(MA)₂Pb₃I₁₀31.57 eV

This table presents the optical band gap for a specific this compound-modified perovskite.

Electrical Characterization of Device Performance Parameters

The electrical properties of devices, such as solar cells, fabricated with this compound-modified perovskites are the ultimate measure of their performance. Key parameters including open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (PCE) are determined from current-voltage (J-V) measurements.

The introduction of this compound has shown varied effects on device performance. In one study, a solar cell utilizing (BUA)₂(MA)₂Pb₃I₁₀ as the active layer achieved a power conversion efficiency of 10.35%. This performance highlights the potential of using this compound to create efficient layered perovskite solar cells, with the shorter, branched t-butylammonium cation allowing for adequate moisture tolerance and favorable charge transport properties.

Perovskite CompositionVOC (V)JSC (mA/cm²)FFPCE (%)
(BUA)₂(MA)₂Pb₃I₁₀0.9119.100.6010.35
MAPI mixed with t-butylammonium lead iodide---Reduced by 2 orders of magnitude acs.org

This interactive table summarizes the reported performance parameters of solar cells incorporating this compound. Note that specific J-V parameters for the mixed MAPI device were not provided in the source.

Theoretical and Computational Investigations of T Butylammonium Iodide Systems

Quantum Chemical Approaches to Interfacial Interactions

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the fundamental interactions between t-butylammonium iodide and perovskite surfaces. These calculations provide a detailed understanding of how t-BAI passivates defects and influences the electronic properties at the interface, which is crucial for improving the efficiency and longevity of perovskite solar cells.

DFT calculations have been employed to investigate the synergy between the t-butylammonium (t-BA⁺) cation and the lead-iodide octahedral framework of a perovskite surface. These studies reveal that t-BA⁺ cations can effectively heal detrimental methylammonium (B1206745) (MA⁺) vacancies on the perovskite surface. The adsorption energy, a key metric for the stability of this interaction, has been calculated to be significant. For instance, the adsorption of a t-BA⁺ cation at an MA vacancy is energetically favorable, indicating a strong driving force for this surface passivation process.

These theoretical investigations show that the interaction between t-BAI and the perovskite surface can diminish the strength of Pb-I bonds, which is a factor in the formation of 2D layered perovskite structures on top of the 3D bulk material. This spontaneous formation of a 2D capping layer is critical for protecting the underlying 3D perovskite from environmental degradation. By providing a quantum-level picture of bonding and energetics, these computational approaches are essential for explaining the mechanisms behind performance enhancements observed in experimental studies.

Calculated Adsorption Energies for Cations at Perovskite Surface Vacancies
CationVacancy SiteAdsorption Energy (eV)
Methylammonium (MA⁺)MA Vacancy-5.519
t-Butylammonium (t-BA⁺)MA Vacancy-5.925

Molecular Dynamics Simulations of Structural Evolution

While quantum chemical methods are excellent for understanding static interactions, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior and structural evolution of perovskite systems containing this compound over time. MD simulations model the movements of atoms and molecules, providing a virtual window into processes such as film formation, ion migration, and structural degradation.

Ab initio MD simulations, which are based on quantum mechanical principles, are particularly useful for investigating the initial stages of perovskite degradation at interfaces, for example, in the presence of water. semanticscholar.org These simulations can track the interactions between water molecules and the perovskite surface, revealing how species like t-BAI can shield the perovskite from moisture-induced decomposition. semanticscholar.org By observing the atomic trajectories, researchers can understand how the bulky t-butylammonium cations arrange themselves at the surface to form a protective, hydrophobic barrier.

Furthermore, MD simulations are used to model the self-assembly of 2D layered structures when t-BAI is introduced into the perovskite precursor solution. researchgate.net These simulations can predict how the ratio of t-BAI to other components influences the final crystal structure, such as the transition from a 3D to a quasi-2D perovskite. researchgate.net This information is vital for tuning the optoelectronic properties of the material, including its band gap and charge transport characteristics. researchgate.netresearchgate.net

Insights from Molecular Dynamics Simulations of Perovskite Systems
Simulation FocusKey Insights Gained
Interfacial DynamicsReveals the formation of protective hydrophobic layers by t-BA⁺ cations.
Degradation PathwaysModels the atomistic mechanisms of moisture-induced decomposition and how t-BAI mitigates it. semanticscholar.org
Structural FormationSimulates the self-assembly of 2D/quasi-2D layered structures and predicts phase transitions. researchgate.netresearchgate.net
Ion MigrationInvestigates the movement of iodide and organic cations within the lattice, which is crucial for stability.

Predictive Modeling for Rational Design of Perovskite Materials

The rational design of novel perovskite materials is a complex challenge due to the vast number of possible chemical compositions and structures. Predictive modeling, particularly through machine learning (ML), has emerged as a transformative approach to accelerate the discovery and optimization of materials incorporating this compound. researchgate.net

ML models are trained on large datasets of existing experimental and computational results to learn the complex relationships between a material's composition, its structure, and its performance metrics, such as power conversion efficiency (PCE) or stability. nih.gov For instance, ML algorithms can be used to screen vast libraries of organic cations, including isomers like t-butylammonium, to predict their suitability as spacers in 2D perovskites. researchgate.net These models can identify top-performing candidates for synthesis, significantly reducing the time and cost associated with traditional trial-and-error experimentation. researchgate.net

Different ML algorithms, such as Random Forest (RF), Support Vector Machines (SVM), and Neural Networks (NN), can be employed to predict various properties. mdpi.com The performance of these models is often evaluated using metrics like the Mean Absolute Error (MAE), which quantifies the average error between predicted and actual values. By establishing accurate predictive models, researchers can perform high-throughput virtual screening to identify optimal compositions and processing parameters for creating highly efficient and stable perovskite devices. nih.govresearchgate.net

Predictive Performance of Different Machine Learning Models for Screening Perovskite Spacers researchgate.net
ModelDatasetMean Absolute Error (MAE)
Random Forest (RF)Training0.017
Random Forest (RF)Test0.046
Support Vector Machine (SVM)Training0.041
Support Vector Machine (SVM)Test0.048
Integrated ModelTraining0.016
Integrated ModelTest0.045

Emerging Research Directions and Future Outlook for T Butylammonium Iodide

Novel Applications in Energy Conversion and Storage Technologies

While the majority of research has centered on perovskite solar cells and light-emitting diodes (LEDs), the unique properties of t-butylammonium iodide suggest its potential in other energy-related applications. jcesr.org

Beyond solar cells, this compound is also being explored in perovskite LEDs. Its ability to facilitate the formation of smoother films with 2D structures contributes to higher efficiencies in these light-emitting devices. jcesr.org

Strategies for Further Optimizing Material Performance and Durability

The performance and durability of materials incorporating this compound, particularly in perovskite solar cells, are areas of active research. Several strategies are being pursued to further optimize these characteristics.

One key strategy involves the precise control over the formation and thickness of the 2D perovskite layer created by this compound. The thickness of this capping layer can significantly impact charge transport and device stability. A thicker 2D layer can enhance moisture resistance but may also impede charge extraction if not optimized. Techniques such as solvent engineering, where the properties of the solvent used in the deposition process are carefully controlled, are being explored to fine-tune the crystallization of the perovskite film and the formation of the 2D layer.

Another promising approach is the synergistic use of this compound with other additives. Combining different organic cations or halide anions can lead to the formation of mixed 2D/3D perovskite structures with tailored optoelectronic properties and improved stability. This "dimensional engineering" allows for a more nuanced control over the perovskite film's properties. For example, the combination of this compound with other organic halide salts can passivate different types of defects at the perovskite surface and grain boundaries, leading to a more comprehensive improvement in device performance and longevity.

Furthermore, interfacial engineering, which focuses on modifying the interfaces between the perovskite layer and the charge transport layers, is a critical area of optimization. The use of this compound at these interfaces can reduce interfacial recombination and improve charge extraction efficiency.

Below is a table summarizing the effects of different butylammonium (B8472290) iodide isomers on perovskite solar cell performance, highlighting the importance of the cation's structure.

Butylammonium Iodide IsomerKey Effects on Perovskite Solar CellsImpact on Performance
n-Butylammonium Iodide (n-BAI)Forms a 2D capping layer, passivates defects, and improves moisture resistance.Generally leads to the highest power conversion efficiency among the isomers due to effective passivation without significantly hindering charge transport.
iso-Butylammonium Iodide (i-BAI)Offers a balance between the linear structure of n-BAI and the bulkiness of t-BAI.Shows intermediate performance improvements compared to n-BAI and t-BAI.
This compound (t-BAI)The bulky structure provides significant steric hindrance, which is effective for creating a moisture-resistant barrier.Can lead to a decrease in charge carrier mobility, which may lower the overall power conversion efficiency despite improving stability.

Advanced Approaches to Scalable and Sustainable Synthesis

The broader adoption of this compound in energy technologies will depend on the development of scalable and sustainable synthesis methods. Current research is moving towards greener chemistry principles to reduce the environmental impact of its production.

Traditional synthesis of quaternary ammonium (B1175870) salts often involves the use of volatile organic solvents and can generate significant waste. Advanced synthesis approaches aim to address these issues. One area of exploration is the use of more environmentally friendly solvents or even solvent-free reaction conditions.

Furthermore, the development of continuous flow synthesis processes presents a promising avenue for scalable production. Continuous flow reactors offer better control over reaction parameters, improved safety, and can lead to higher yields and purity compared to traditional batch processes. This method would be particularly advantageous for meeting the potential large-scale demand from the solar cell and energy storage industries.

Another key aspect of sustainable synthesis is the use of bio-based precursors. While not yet a commercial reality for this compound, research into deriving key starting materials from renewable resources is a growing field in the chemical industry. A life cycle assessment of any new synthesis route will be crucial to holistically evaluate its environmental footprint, from raw material extraction to final product disposal or recycling.

Q & A

Q. What are the established protocols for synthesizing t-Butylammonium iodide and confirming its purity in laboratory settings?

Methodological Answer: Synthesis involves reacting t-butylamine with hydroiodic acid under controlled stoichiometry, followed by recrystallization. Purity is confirmed via X-ray diffraction (XRD) for structural validation and attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) for functional group analysis. Thermogravimetric analysis (TGA) evaluates thermal stability by measuring mass loss rates under isothermal conditions . Documenting experimental parameters (e.g., solvent ratios, drying times) ensures reproducibility, as per journal standards for material synthesis .

Q. Which analytical techniques effectively detect this compound in complex biological matrices like plant extracts?

Methodological Answer: High-performance liquid chromatography-mass spectrometry (HPLC-MS) is optimal due to high sensitivity. For instance, in shallot stalk extracts, this compound (C₄H₁₂IN) was identified via exact mass matching and retention time alignment with synthetic standards. Matrix interference is minimized using solid-phase extraction .

Q. What spectroscopic methods are critical for characterizing this compound’s structural integrity?

Methodological Answer: ATR-FTIR confirms N-H and C-H bonding in the organic moiety, while XRD identifies crystalline phases. For hybrid perovskites, cross-sectional scanning electron microscopy (SEM) complements these techniques to assess layer alignment .

Advanced Research Questions

Q. How can computational models resolve discrepancies in thermal conductivity data for this compound-based perovskites?

Methodological Answer: Discrepancies between experimental and theoretical thermal conductivities arise from phonon scattering mechanisms. Density functional theory (DFT) simulates phonon dispersion relations, while molecular dynamics models organic chain dynamics. Experimental validation uses time-domain thermoreflectance to measure anisotropy (e.g., in-plane vs. cross-plane conductivity) .

Q. What strategies mitigate crystallographic contradictions in this compound-containing materials?

Methodological Answer: Polymorphic variations require multi-technique validation:

  • Compare experimental XRD patterns with simulated data from single-crystal studies.
  • Apply Rietveld refinement to account for preferred orientation in powder samples.
  • Use Raman spectroscopy to probe hydrogen bonding networks .

Q. How does steric bulk influence this compound’s reactivity compared to tetrabutylammonium iodide in organometallic synthesis?

Methodological Answer: Kinetic studies using in situ NMR reveal that this compound’s smaller size enhances nucleophilicity in SN2 reactions, whereas tetrabutylammonium iodide acts as a phase-transfer catalyst. Solvent polarity screens (e.g., DMF vs. THF) optimize yield by balancing solubility and steric effects .

Methodological Considerations

Q. What precautions are essential for handling this compound in moisture-sensitive syntheses?

Methodological Answer: Use inert atmosphere techniques (glovebox/Schlenk line) for weighing and reaction setup. Pre-dry solvents with molecular sieves, and monitor moisture via Karl Fischer titration. Neutralize liberated HI with NaHCO₃ during work-up .

Q. How do researchers design experiments to study this compound’s role in 2D perovskites?

Methodological Answer: Layer-by-layer deposition ensures organic-inorganic alignment. Phonon transport is analyzed using ultrafast spectroscopy, while DFT models interfacial energy landscapes. Experimental-computational iterative refinement validates hypotheses .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.